molecular formula C16H23N2O6P B11415279 Diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate

Diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11415279
M. Wt: 370.34 g/mol
InChI Key: ZTRGMHDXINXDNM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate can be achieved through multiple synthetic routes. One common method involves the Michaelis-Becker reaction, which is advantageous due to its mild reaction conditions and the use of non-corrosive, moisture-insensitive reagents . This method typically involves the reaction of diethyl phosphite with a suitable oxazole derivative under controlled conditions to yield the desired phosphonate compound.

Chemical Reactions Analysis

Diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Diethyl [2-(3,4-dimethoxyphenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H23N2O6P

Molecular Weight

370.34 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-(3,4-dimethoxyphenyl)-N-methyl-1,3-oxazol-5-amine

InChI

InChI=1S/C16H23N2O6P/c1-6-22-25(19,23-7-2)16-15(17-3)24-14(18-16)11-8-9-12(20-4)13(10-11)21-5/h8-10,17H,6-7H2,1-5H3

InChI Key

ZTRGMHDXINXDNM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC(=C(C=C2)OC)OC)NC)OCC

Origin of Product

United States

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